molecular formula C20H17FN4O B2367261 1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-27-4

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2367261
CAS No.: 895002-27-4
M. Wt: 348.381
InChI Key: OHMTXQCPZKFHAX-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 3-fluorobenzyl bromide under basic conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both dimethylphenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-6-7-18(14(2)8-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMTXQCPZKFHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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